3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C20H14Cl2N2O2S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0153043 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of similar acrylonitrile derivatives in the synthesis of diverse heterocyclic compounds. For instance, vinyl-phosphonium salts and phenyl-vinyl-sulfone or divinyl-sulfone react with benzonitril-methylides to give 2H-pyrrole and the pyrrole respectively, through nonisolated intermediates. This process underscores the versatility of acrylonitrile derivatives in synthesizing pyrrole derivatives, which are pivotal in medicinal chemistry and material science (Widmer et al., 1976).
Antimicrobial Agents
Derivatives of acrylonitrile have been studied for their potential as antimicrobial agents. For example, the synthesis and evaluation of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, have been a focus. These compounds, derived from acylated β-enaminonitriles, show promising antibacterial and antifungal activities, indicating the potential of acrylonitrile derivatives in the development of new antimicrobial drugs (Darwish et al., 2014).
Inhibition of Biological Targets
The synthesis of cis-5-phenyl prolinates with electrophilic substituents, which can irreversibly inhibit Staphylococcus aureus sortase SrtA by modification of the enzyme Cys184, demonstrates another research application. These findings highlight the potential of acrylonitrile derivatives as platforms for developing antibacterials and antivirulence agents, showcasing the broader implications in tackling drug-resistant bacterial infections (Kudryavtsev et al., 2009).
Organic Synthesis and Material Science
The exploration of acrylonitrile derivatives extends to the preparation and investigation of their properties in material science. For example, the synthesis of polymorphs and their molecular structures, packing properties, and intermolecular interactions have been studied to interpret emission properties in materials science. This research indicates the relevance of such compounds in developing materials with unique optical properties (Percino et al., 2014).
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-16-9-8-15(20(22)11-16)14-24-10-4-5-17(24)12-19(13-23)27(25,26)18-6-2-1-3-7-18/h1-12H,14H2/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAFUIDDZYYCAM-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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